Rhodionin
Overview
Description
Rhodium(III)-Catalyzed Synthesis of Aromatic Heterocycles
The synthesis of aromatic heterocycles, such as indoles and pyrroles, can be efficiently achieved through rhodium(III)-catalyzed C-H bond functionalization. The use of rhodium(III) complexes, specifically Cp*RhCl(2) and its dicationic analogue, has been shown to facilitate the oxidative annulation of acetanilides with internal alkynes under mild conditions, using molecular oxygen as the terminal oxidant. This method has been applied to synthesize biologically active compounds like paullone and allows for the incorporation of various functional groups into the resulting heterocycles .
Rhodium(III)-Catalyzed Oxidative C-H Activation
Rhodium(III) catalysis is a powerful tool for direct functionalization of C-H bonds, leading to the formation of C-C, C-N, and C-O bonds. The process is step-economic and utilizes readily available arene substrates with nitrogen and oxygen directing groups. The versatility of rhodium(III) catalysis is compared with palladium(II)-catalyzed oxidative coupling, highlighting the broad range of structures that can be accessed through this method. A proposed mechanism for each transformation is briefly summarized, providing a comprehensive overview of the potential of rhodium(III) catalysis .
Enantioselective Synthesis and Properties of Helically Chiral Compounds
Rhodium-catalyzed reactions have been employed in the enantioselective synthesis of helically chiral 1,1'-bitriphenylenes. The process involves a double [2 + 2 + 2] cycloaddition, yielding products with high enantiomeric excess. The crystal structures and photophysical properties of these compounds have been studied, demonstrating the potential of rhodium catalysis in the synthesis of complex chiral molecules .
Mechanochromic and Photochromic Polymer Films
A rhodamine-based molecule, Rh-OH, has been synthesized and incorporated into polyurethane to create a polymer film with reversible mechanochromic and photochromic properties. The color change of the film is attributed to the isomerization of Rh-OH between a twisted spirolactam and a planarized zwitterionic structure. This highlights the potential of rhodium-based compounds in the development of smart materials .
Mesoporous Metallic Rhodium Nanoparticles
Mesoporous rhodium nanoparticles have been synthesized using a simple chemical reduction method on polymeric micelle templates. These nanoparticles exhibit enhanced electrocatalytic activity for methanol oxidation and are thermally stable up to 400°C. The high surface area and thermal stability make them excellent candidates for catalytic applications, such as the remediation of nitric oxide in exhaust gases .
Selectivity and Structure Sensitivity of Rhodium Catalysts
Rhodium catalysts are unique in their ability to convert synthesis gas into C2+ oxygenates like ethanol. A microkinetic model based on DFT calculations has been developed to understand the conversion process on Rh surfaces. The model reveals that different Rh surfaces exhibit varying activity and selectivity, with implications for the design of alloy catalysts for syngas conversion .
Synthesis Gas Conversion over Rhodium and Rhodium-Iron Catalysts
Supported rhodium catalysts have been shown to produce two-carbon oxygen-containing compounds from synthesis gas with high efficiency. The addition of iron to rhodium catalysts alters the product distribution, favoring the production of ethanol and methanol while reducing the yields of acetic acid and acetaldehyde. This demonstrates the tunability of rhodium-based catalysts for specific chemical conversions .
Rhodium Complexes with Tridentate Ligands
A series of rhodium complexes containing a tridentate bis(8-quinolyl)methylsilyl ligand have been synthesized. These complexes exhibit various reactivities, including catalytic activity for alkene hydrogenation and H/Cl exchange reactions. The structural characterization of these complexes provides insight into their reactivity and potential applications in catalysis .
Meroterpenoids from Rhodomyrtus tomentosa
Novel meroterpenoids with a triketone-sesquiterpene-triketone skeleton, named rhodomyrtials, have been isolated from Rhodomyrtus tomentosa. Their structures were elucidated using NMR spectroscopy and X-ray diffraction analysis, and their biosynthetic pathway was confirmed through biomimetic synthesis. These compounds exhibit potent inhibitory activity against cancer cell metastasis .
The Photoreactivity of Rhodopsin
Rhodopsin, a visual pigment, undergoes a series of light-induced reactions leading to its bleaching. The process involves the isomerization of retinene and the release of opsin. The study of rhodopsin's photoreactivity provides insights into the mechanisms of visual perception and the potential for developing light-responsive materials .
Scientific Research Applications
1. Quality Control and Differentiation in Traditional Medicine
Rhodionin has been identified as a characteristic compound in Rhodiola species, a group of plants used as traditional ethnodrugs in China. A study by (Li & Zhang, 2008) utilized high-performance liquid chromatography for qualitative and quantitative analysis of rhodionin in Rhodiola. This approach serves as a valuable tool for quality assessment and differentiation among Rhodiola species, ensuring the efficacy and safety of these traditional medicinal products.
2. Potential Treatment for Lifestyle-Related Diseases
Rhodionin has shown promising results in inhibiting lipase activity, which is significant in managing lifestyle-related diseases such as hyperlipidemia and obesity. The study by (Kobayashi et al., 2008) indicates that rhodionin could be applied in treating these conditions, as well as in the development of health foods aiming at weight management and cardiovascular health.
3. Exploration of Extraction Methods
Research by (Alperth et al., 2019) on different ethanolic Rhodiola rosea rhizome macerates highlighted the importance of extraction methods in maximizing the yield of beneficial compounds like rhodionin. This study aids in the optimization of extraction processes, crucial for both research and commercial production of Rhodiola-based products.
4. Inhibitory Effect on Cytochrome P450 2D6
Rhodionin was identified as a potent inhibitor of the cytochrome P450 2D6 enzyme, according to (Xu et al., 2013). This finding is significant for drug interaction studies, as inhibiting this enzyme can affect the metabolism of various pharmaceuticals, impacting their efficacy and safety.
5. Antioxidant and Anti-inflammatory Properties
A study by (Choe et al., 2012) explored the antioxidant and anti-inflammatory effects of rhodionin isolated from Rhodiola sachalinensis. These properties make rhodionin a candidate for the development of therapies targeting oxidative stress and inflammation-related diseases.
6. Treatment of Acute Mountain Sickness
Liang et al. (2018) investigated the use of Rhodiola rosea, containing rhodionin, in treating acute mountain sickness (AMS). The study (Liang et al., 2018) used computational approaches to understand the molecular mechanisms, suggesting rhodionin's potential in AMS therapy through multi-target actions on the hypoxia-inducible factor 1 degradation pathway.
Future Directions
properties
IUPAC Name |
3,5,8-trihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O11/c1-7-13(24)16(27)18(29)21(30-7)31-11-6-10(23)12-15(26)17(28)19(32-20(12)14(11)25)8-2-4-9(22)5-3-8/h2-7,13,16,18,21-25,27-29H,1H3/t7-,13-,16+,18+,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAXXTSXVCLEJK-JOEVVYSCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(C3=C(C(=C2)O)C(=O)C(=C(O3)C4=CC=C(C=C4)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(C3=C(C(=C2)O)C(=O)C(=C(O3)C4=CC=C(C=C4)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rhodionin | |
CAS RN |
85571-15-9 | |
Record name | Rhodionin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85571-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rhodionin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085571159 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5,8-Trihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl 6-deoxy-α-L-mannopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RHODIONIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/889FQ29409 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.